1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride
Description
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a bicyclic heterocyclic compound featuring fused pyran and imidazole rings. Its molecular structure includes a methyl substituent at the 1-position and an amine group at the 2-position, stabilized as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules .
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-6-2-3-11-4-5(6)9-7(10)8;/h2-4H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPUTWVXHXGUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)N=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and mild reaction temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Properties :
Comparison with Structural Analogs
The compound belongs to a family of pyranoimidazole derivatives, differing primarily in substituents at the 1-position. Below is a detailed comparison with its closest analogs:
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine Hydrochloride
- CAS No.: 2172460-98-7 .
- Molecular Formula : C₉H₁₄ClN₃O.
- Molecular Weight : 215.68 g/mol .
- Key Differences: The cyclopropyl group introduces steric bulk and rigidity compared to the methyl substituent. Synthesis: Prepared via nucleophilic substitution reactions similar to the methyl analog, using cyclopropyl-containing reagents .
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine Hydrochloride
- CAS No.: 2172030-92-9 .
- Molecular Formula : C₉H₁₆ClN₃O (inferred from structural similarity).
- Key Differences: The ethyl group increases chain flexibility and lipophilicity compared to methyl. Potential for altered pharmacokinetics, such as extended metabolic half-life due to reduced steric hindrance .
4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-ylmethanamine Derivatives
- Example: Compounds with oxazole instead of imidazole cores (e.g., 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine).
- Key Differences :
Structural and Functional Insights
Biological Activity
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 138.17 g/mol
- CAS Number : 2172599-51-6
- SMILES : CN1C2=C(COCC2)N=C1N
The biological activity of this compound is primarily linked to its interaction with various cellular pathways involved in cancer progression. The compound exhibits potential as an inhibitor of specific kinases and enzymes involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown promise in inhibiting Aurora-A kinase, which is crucial for cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Anticancer Activity
This compound has been evaluated against several cancer cell lines with promising results. Below is a summary of its cytotoxic effects:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| NCI-H460 | 12.50 | Cell cycle arrest |
| A549 | 42.30 | Aurora-A kinase inhibition |
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against MCF7 and NCI-H460 cells with IC values indicating effective growth inhibition.
Study 2: Mechanistic Insights
Research conducted by Wei et al. highlighted the compound's ability to inhibit cell proliferation in A549 lung cancer cells through the activation of apoptotic pathways. The study utilized flow cytometry to assess apoptosis levels post-treatment.
Study 3: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications to the pyrano-imidazole scaffold could enhance biological activity. Variants of the compound were synthesized and tested for improved potency against targeted cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
